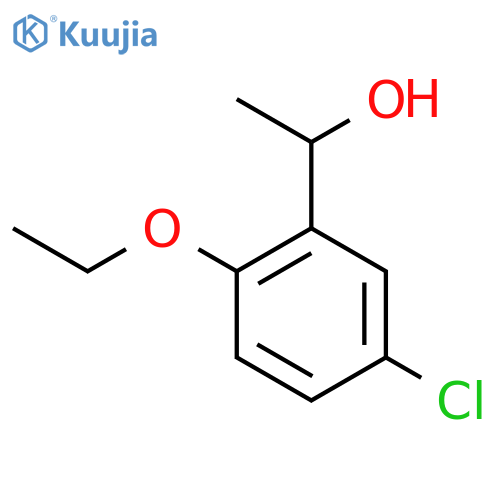Cas no 1226182-45-1 (1-(3-Chloro-6-ethoxyphenyl)ethanol)

1226182-45-1 structure
商品名:1-(3-Chloro-6-ethoxyphenyl)ethanol
CAS番号:1226182-45-1
MF:C10H13ClO2
メガワット:200.662022352219
MDL:MFCD16304942
CID:5231335
1-(3-Chloro-6-ethoxyphenyl)ethanol 化学的及び物理的性質
名前と識別子
-
- 1-(3-Chloro-6-ethoxyphenyl)ethanol
- 1-(5-chloro-2-ethoxyphenyl)ethanol
- Benzenemethanol, 5-chloro-2-ethoxy-α-methyl-
-
- MDL: MFCD16304942
- インチ: 1S/C10H13ClO2/c1-3-13-10-5-4-8(11)6-9(10)7(2)12/h4-7,12H,3H2,1-2H3
- InChIKey: CFIZOSDMOCKASV-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C(C)O)OCC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 29.5
1-(3-Chloro-6-ethoxyphenyl)ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 398804-5g |
1-(3-Chloro-6-ethoxyphenyl)ethanol |
1226182-45-1 | 97.0% | 5g |
£1,377.00 | 2023-04-22 | |
| abcr | AB427126-5g |
1-(3-Chloro-6-ethoxyphenyl)ethanol |
1226182-45-1 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512761-1g |
1-(5-Chloro-2-ethoxyphenyl)ethanol |
1226182-45-1 | 97% | 1g |
¥3031.0 | 2023-04-04 | |
| abcr | AB427126-5 g |
1-(3-Chloro-6-ethoxyphenyl)ethanol |
1226182-45-1 | 5g |
€1373.40 | 2023-04-23 | ||
| abcr | AB427126-1g |
1-(3-Chloro-6-ethoxyphenyl)ethanol; . |
1226182-45-1 | 1g |
€1621.70 | 2025-02-27 | ||
| Fluorochem | 398804-1g |
1-(3-Chloro-6-ethoxyphenyl)ethanol |
1226182-45-1 | 97.0% | 1g |
£587.00 | 2023-04-22 | |
| Fluorochem | 398804-25g |
1-(3-Chloro-6-ethoxyphenyl)ethanol |
1226182-45-1 | 97.0% | 25g |
£3,213.00 | 2023-04-22 | |
| abcr | AB427126-1 g |
1-(3-Chloro-6-ethoxyphenyl)ethanol |
1226182-45-1 | 1g |
€610.80 | 2023-04-23 | ||
| Ambeed | A651137-1g |
1-(5-Chloro-2-ethoxyphenyl)ethanol |
1226182-45-1 | 97% | 1g |
$441.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621703-5g |
1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol |
1226182-45-1 | 98% | 5g |
¥15997.00 | 2024-08-09 |
1-(3-Chloro-6-ethoxyphenyl)ethanol 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
1226182-45-1 (1-(3-Chloro-6-ethoxyphenyl)ethanol) 関連製品
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1226182-45-1)1-(3-Chloro-6-ethoxyphenyl)ethanol

清らかである:99%
はかる:1g
価格 ($):397.0